Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride
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Overview
Description
Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride is a chemical compound with potential applications in various scientific fields. It is a derivative of oxolane, featuring an aminomethyl group and a carboxylate ester, and is often used in its hydrochloride salt form to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable oxolane derivative.
Functional Group Introduction: The aminomethyl group is introduced via nucleophilic substitution or reductive amination.
Esterification: The carboxylate ester is formed through esterification reactions, often using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in multiple stages.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Utilized in studying enzyme mechanisms and metabolic pathways.
Medicine
Drug Development: Potential precursor for pharmaceutical compounds.
Diagnostic Agents: Used in the development of diagnostic reagents.
Industry
Material Science: Employed in the synthesis of polymers and advanced materials.
Agriculture: Used in the formulation of agrochemicals.
Mechanism of Action
The mechanism by which Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride exerts its effects depends on its application:
Biochemical Pathways: It may interact with enzymes or receptors, altering their activity.
Molecular Targets: Specific binding to proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate: The free base form without the hydrochloride.
Ethyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate: An ethyl ester analog.
Methyl (2R,3R)-3-(aminomethyl)tetrahydrofuran-2-carboxylate: A tetrahydrofuran analog.
Uniqueness
Stability: The hydrochloride form is more stable and soluble in aqueous solutions.
Reactivity: The specific stereochemistry (2R,3R) provides unique reactivity and selectivity in chemical reactions.
This detailed overview provides a comprehensive understanding of Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-5(4-8)2-3-11-6;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPQJZVHFUTGFV-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCO1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CCO1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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